molecular formula C27H19ClN2O5 B11392310 N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392310
M. Wt: 486.9 g/mol
InChI Key: VAUSRPBTZXXNPG-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a chromene ring, and a chlorophenyl group. Its molecular formula is C26H18ClNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves multiple steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Formation of Chromene Ring: The chromene ring is typically formed by the reaction of salicylaldehyde with an ethyl acetoacetate in the presence of a base.

    Coupling Reactions: The benzofuran and chromene intermediates are then coupled using a chlorophenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction conditions to ensure high yield and purity.

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinones and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products include substituted benzofuran and chromene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-propyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

  • Structural Complexity : The presence of both benzofuran and chromene rings makes it unique.
  • Functional Groups : The combination of chlorophenyl, carbamoyl, and carboxamide groups provides diverse reactivity.
  • Applications : Its potential applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C27H19ClN2O5

Molecular Weight

486.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H19ClN2O5/c1-2-15-7-12-22-19(13-15)20(31)14-23(34-22)26(32)30-24-18-5-3-4-6-21(18)35-25(24)27(33)29-17-10-8-16(28)9-11-17/h3-14H,2H2,1H3,(H,29,33)(H,30,32)

InChI Key

VAUSRPBTZXXNPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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